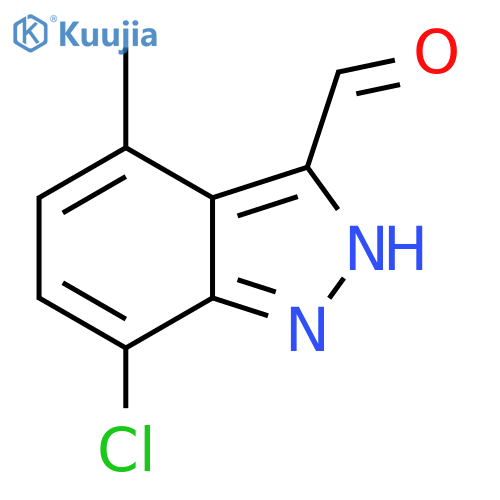

Cas no 2171950-28-8 (7-chloro-4-methyl-1H-indazole-3-carbaldehyde)

2171950-28-8 structure

商品名:7-chloro-4-methyl-1H-indazole-3-carbaldehyde

7-chloro-4-methyl-1H-indazole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 7-chloro-4-methyl-1H-indazole-3-carbaldehyde

- EN300-1616836

- 2171950-28-8

-

- インチ: 1S/C9H7ClN2O/c1-5-2-3-6(10)9-8(5)7(4-13)11-12-9/h2-4H,1H3,(H,11,12)

- InChIKey: ZHABIDDULMJPCP-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C)C2=C(C=O)NN=C21

計算された属性

- せいみつぶんしりょう: 194.0246905g/mol

- どういたいしつりょう: 194.0246905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

7-chloro-4-methyl-1H-indazole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1616836-5.0g |

7-chloro-4-methyl-1H-indazole-3-carbaldehyde |

2171950-28-8 | 5g |

$6239.0 | 2023-06-04 | ||

| Enamine | EN300-1616836-0.1g |

7-chloro-4-methyl-1H-indazole-3-carbaldehyde |

2171950-28-8 | 0.1g |

$1893.0 | 2023-06-04 | ||

| Enamine | EN300-1616836-2500mg |

7-chloro-4-methyl-1H-indazole-3-carbaldehyde |

2171950-28-8 | 2500mg |

$4216.0 | 2023-09-23 | ||

| Enamine | EN300-1616836-500mg |

7-chloro-4-methyl-1H-indazole-3-carbaldehyde |

2171950-28-8 | 500mg |

$2066.0 | 2023-09-23 | ||

| Enamine | EN300-1616836-50mg |

7-chloro-4-methyl-1H-indazole-3-carbaldehyde |

2171950-28-8 | 50mg |

$1807.0 | 2023-09-23 | ||

| Enamine | EN300-1616836-1000mg |

7-chloro-4-methyl-1H-indazole-3-carbaldehyde |

2171950-28-8 | 1000mg |

$2152.0 | 2023-09-23 | ||

| Enamine | EN300-1616836-0.5g |

7-chloro-4-methyl-1H-indazole-3-carbaldehyde |

2171950-28-8 | 0.5g |

$2066.0 | 2023-06-04 | ||

| Enamine | EN300-1616836-2.5g |

7-chloro-4-methyl-1H-indazole-3-carbaldehyde |

2171950-28-8 | 2.5g |

$4216.0 | 2023-06-04 | ||

| Enamine | EN300-1616836-0.25g |

7-chloro-4-methyl-1H-indazole-3-carbaldehyde |

2171950-28-8 | 0.25g |

$1980.0 | 2023-06-04 | ||

| Enamine | EN300-1616836-250mg |

7-chloro-4-methyl-1H-indazole-3-carbaldehyde |

2171950-28-8 | 250mg |

$1980.0 | 2023-09-23 |

7-chloro-4-methyl-1H-indazole-3-carbaldehyde 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

2171950-28-8 (7-chloro-4-methyl-1H-indazole-3-carbaldehyde) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量